molecular formula C15H13NO2 B14350298 6-Methoxy-4-methylbenzo[h]quinolin-2(1H)-one CAS No. 92599-07-0

6-Methoxy-4-methylbenzo[h]quinolin-2(1H)-one

Cat. No.: B14350298
CAS No.: 92599-07-0
M. Wt: 239.27 g/mol
InChI Key: ZWRASMCQZXOPNH-UHFFFAOYSA-N
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Description

6-Methoxy-4-methylbenzo[h]quinolin-2(1H)-one is a heterocyclic aromatic organic compound. It is a derivative of quinoline, which is known for its diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a methoxy group at the 6th position and a methyl group at the 4th position on the benzo[h]quinolin-2(1H)-one structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-4-methylbenzo[h]quinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, which involves the condensation of an aldehyde with an amine followed by cyclization.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-4-methylbenzo[h]quinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

6-Methoxy-4-methylbenzo[h]quinolin-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methoxy-4-methylbenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a simpler structure.

    6-Methoxyquinoline: Lacks the methyl group at the 4th position.

    4-Methylquinoline: Lacks the methoxy group at the 6th position.

Uniqueness

6-Methoxy-4-methylbenzo[h]quinolin-2(1H)-one is unique due to the presence of both the methoxy and methyl groups, which can influence its chemical reactivity and biological activity. This dual substitution pattern can lead to distinct properties compared to its simpler analogs.

Properties

92599-07-0

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

6-methoxy-4-methyl-1H-benzo[h]quinolin-2-one

InChI

InChI=1S/C15H13NO2/c1-9-7-14(17)16-15-11-6-4-3-5-10(11)13(18-2)8-12(9)15/h3-8H,1-2H3,(H,16,17)

InChI Key

ZWRASMCQZXOPNH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC2=C1C=C(C3=CC=CC=C32)OC

Origin of Product

United States

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